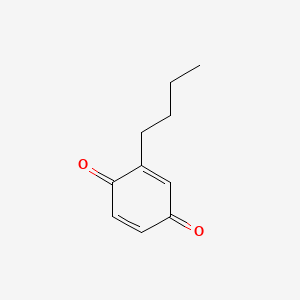

2-Butyl-p-benzoquinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4197-70-0 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-butylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C10H12O2/c1-2-3-4-8-7-9(11)5-6-10(8)12/h5-7H,2-4H2,1H3 |

InChI Key |

AMQCWFKKFGSNNA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=O)C=CC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Butyl-p-benzoquinone from 2-tert-butylhydroquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Butyl-p-benzoquinone, a molecule of interest in various research and development sectors. The synthesis detailed herein involves the oxidation of 2-tert-butylhydroquinone. This document outlines the experimental protocol, presents key quantitative data, and visualizes the synthetic workflow for clarity and reproducibility.

Introduction

2-tert-Butyl-p-benzoquinone (TBBQ), an oxidation product of the widely used antioxidant 2-tert-butylhydroquinone (TBHQ), is a compound of significant interest due to its biological activities.[1][2] Understanding its synthesis is crucial for researchers investigating its potential applications. This guide focuses on a specific and reliable method for the preparation of this compound from its hydroquinone precursor.

Synthetic Pathway Overview

The core of this synthesis is the oxidation of 2-tert-butylhydroquinone. This transformation involves the removal of two hydrogen atoms from the hydroxyl groups of the hydroquinone and the formation of two carbonyl groups in the quinone ring.

Caption: Synthetic workflow for the oxidation of 2-tert-butylhydroquinone.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 2-tert-butylhydroquinone using manganese dioxide as the oxidizing agent.[3]

Materials:

-

2-tert-butylhydroquinone (16.6 g, 0.10 mol)

-

Powdery manganese dioxide (17.4 g, 0.20 mol)

-

Toluene (150 cc total)

-

Celite (for filtration)

Equipment:

-

200 cc 3-neck flask

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

To a 200 cc 3-neck flask, add 16.6 g (0.10 mol) of 2-tert-butylhydroquinone and 17.4 g (0.20 mol) of powdery manganese dioxide.

-

Add 100 cc of toluene to the flask.

-

Heat the mixture to 70°C with stirring and maintain this temperature for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the manganese dioxide by suction filtration using Celite as a filter aid.

-

Wash the collected manganese dioxide with 50 cc of toluene.

-

Combine the filtrates and evaporate the toluene to dryness to obtain this compound.

Quantitative Data

The following table summarizes the key quantitative data from the described synthesis.

| Parameter | Value | Reference |

| Yield | 80% | [3] |

| Melting Point | 48°-50° C | [3] |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | |

| Appearance | Yellow solid |

Characterization

The synthesized this compound can be further characterized using various spectroscopic techniques to confirm its identity and purity. While the provided experimental protocol does not detail these, standard methods would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups, particularly the carbonyl groups of the quinone.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Conclusion

This guide provides a detailed and actionable protocol for the synthesis of this compound from 2-tert-butylhydroquinone. The use of manganese dioxide offers a straightforward and effective method for this oxidation, yielding a good percentage of the desired product. The provided data and workflow diagrams are intended to support researchers in the successful replication and potential optimization of this synthesis for their specific research needs.

References

Mechanism of Action of 2-Butyl-p-benzoquinone: An In-depth Technical Guide

Disclaimer: Scientific literature explicitly detailing the mechanism of action, quantitative biological data, and specific experimental protocols for 2-Butyl-p-benzoquinone is limited. This guide provides a comprehensive overview based on the known activities of structurally similar alkyl-substituted p-benzoquinones, particularly its close analog, 2-tert-Butyl-1,4-benzoquinone. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals, guiding future investigations into the specific biological profile of this compound.

Introduction

Quinones are a class of organic compounds that are widely distributed in nature and are known for their diverse biological activities. Para-benzoquinones, in particular, have attracted significant interest in medicinal chemistry due to their potential as anticancer agents. Their mechanism of action is often attributed to their ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and the alkylation of essential biomacromolecules. This guide focuses on the probable mechanism of action of this compound, drawing parallels from its better-studied analogs.

Core Putative Mechanisms of Action

The biological activity of alkyl-substituted p-benzoquinones is generally believed to be driven by two primary mechanisms:

-

Redox Cycling and Generation of Reactive Oxygen Species (ROS): Quinones can be reduced to semiquinones and hydroquinones by cellular reductases. These reduced forms can then be re-oxidized by molecular oxygen, generating superoxide anions and other ROS. This futile cycling leads to a state of oxidative stress within the cell.

-

Alkylation of Macromolecules: The electrophilic nature of the benzoquinone ring makes it susceptible to nucleophilic attack from cellular macromolecules, such as proteins and DNA. This covalent modification can disrupt their normal function.

These two mechanisms can culminate in a variety of cellular responses, including the induction of apoptosis and autophagy.

Insights from 2-tert-Butyl-1,4-benzoquinone: A Close Structural Analog

Studies on 2-tert-Butyl-1,4-benzoquinone (TBBQ), a close structural analog of this compound, have provided significant insights into the likely signaling pathways affected by this class of compounds.

Induction of Apoptosis and Inhibition of Cell Proliferation

TBBQ has been shown to be cytotoxic to various cancer cell lines, including chronic myelogenous leukemia (CML) cells.[1] It is reported to induce apoptosis, a form of programmed cell death, and inhibit cell proliferation.[1] This pro-apoptotic activity is a key characteristic of many potential anticancer agents.

Induction of Autophagy via Inhibition of the Akt/mTOR Signaling Pathway

Research has indicated that TBBQ can induce autophagy in RAW 264.7 macrophage cells.[2] This process of cellular self-digestion can have a dual role in cancer, either promoting survival or contributing to cell death. The induction of autophagy by TBBQ was linked to the inhibition of the Akt/mTOR signaling pathway.[2] The Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition is a common strategy in cancer therapy.

The proposed mechanism involves the suppression of Akt phosphorylation, which in turn leads to the dephosphorylation and activation of its downstream targets, including mTOR. The inhibition of this pathway is a plausible mechanism for this compound as well, given the structural similarity.

Quantitative Data for Alkyl-Substituted p-Benzoquinones

| Compound | Cell Line | Endpoint | Value | Reference |

| 2-tert-Butyl-p-benzoquinone | RAW 264.7 | Cytotoxicity | Dose-dependent decrease in viability (0.5–10 μg/mL) | [2] |

| 2,6-Di-tert-butyl-p-benzoquinone | Rat Hepatocytes | LD50 | >900 µM | [4] |

| 2,6-Di-tert-butyl-p-benzoquinone | PC12 Cells | LD50 | >800 µM | [4] |

Note: This table summarizes data for analogs of this compound and should be used for comparative purposes only.

Key Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of benzoquinone derivatives. These are based on methodologies reported in the literature for similar compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Western Blot Analysis for Signaling Pathways

This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Akt, p-Akt, mTOR, p-mTOR, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Proposed Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and a typical experimental workflow for its investigation.

Caption: Proposed inhibitory effect on the Akt/mTOR signaling pathway.

Caption: A typical experimental workflow for mechanism elucidation.

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is currently lacking, the available data on its structural analogs strongly suggest a mode of action involving the induction of oxidative stress, apoptosis, and autophagy, likely through the modulation of key signaling pathways such as Akt/mTOR.

Future research should focus on:

-

Directly assessing the cytotoxic, pro-apoptotic, and pro-autophagic effects of this compound in a panel of cancer cell lines.

-

Quantifying its potency through the determination of IC50 values.

-

Investigating its impact on ROS generation and glutathione depletion.

-

Confirming its effect on the Akt/mTOR pathway and exploring other potential molecular targets through comprehensive signaling and proteomic studies.

Such studies are crucial to fully elucidate the specific mechanism of action of this compound and to evaluate its potential as a novel therapeutic agent.

References

- 1. nbinno.com [nbinno.com]

- 2. tert-Butyl-p-benzoquinone induces autophagy by inhibiting the Akt/mTOR signaling pathway in RAW 264.7 cells - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

In-Depth Technical Guide on the Biological Activity of 2-Butyl-p-Benzoquinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-butyl-p-benzoquinone and its derivatives. The document summarizes key findings on their antioxidant, antimicrobial, and cytotoxic properties, presents detailed experimental protocols for the assays used to determine these activities, and visualizes the known signaling pathways affected by these compounds. The information is primarily focused on 2-tert-butyl-p-benzoquinone derivatives due to the extensive research available on this specific isomer. Data on other butyl isomers (n-butyl, isobutyl, and sec-butyl) is limited in the current scientific literature.

Antioxidant Activity

2-tert-Butyl-p-benzoquinone derivatives have demonstrated notable antioxidant properties through various mechanisms, including free radical scavenging and reducing power. The antioxidant capacity is influenced by the nature and position of substituents on the benzoquinone ring.

Quantitative Data Summary

| Compound/Derivative | Assay | Results | Reference(s) |

| 2-tert-Butyl-1,4-benzoquinone (TBQ) | DPPH Radical Scavenging | Good antioxidant activity, better than ascorbic acid in some studies. | [1] |

| 2-tert-Butyl-5-(propylthio)-1,4-benzoquinone | DPPH Radical Scavenging | Strongest effect among tested alkylthio derivatives. | [1] |

| 2,6-disubstituted tert-butyl-1,4-benzoquinone derivatives | Peroxyl Radical Scavenging | Activity comparable to Trolox. | [2] |

| Unsubstituted tert-butyl-1,4-benzoquinone | FRAP Assay | Approximately three times less potent than BHT. | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (spectroscopic grade)

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Preparation of Test Samples: Dissolve the this compound derivatives in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.

-

Assay: a. In a 96-well microplate, add a specific volume of the test sample solution to each well. b. Add the methanolic DPPH solution to each well. c. The total volume in each well should be kept constant. d. A blank well should contain only methanol. A control well should contain methanol and the DPPH solution.

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Experimental Workflow: DPPH Assay

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Antimicrobial Activity

Derivatives of 2-tert-butyl-p-benzoquinone have shown promising activity against a range of microorganisms, particularly Gram-positive bacteria. The introduction of different substituents can significantly modulate their antimicrobial potency.

Quantitative Data Summary

| Compound/Derivative | Organism(s) | Assay | Results (MIC) | Reference(s) |

| 2-tert-Butyl-5-(phenylthio)-1,4-benzoquinone | Gram-positive bacteria | Broth Microdilution | 15.6 µM | [1] |

| 2,6-Di-tert-butyl-1,4-benzoquinone hydrazone (A3) | Gram-positive and Gram-negative bacteria | Not specified | Active at 50 µg/mL | [3] |

| Oncocalyxone A (a benzoquinone) | Staphylococcus epidermidis | Broth Microdilution | 9.43 µg/mL | [4] |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the minimum inhibitory concentration (MIC) of this compound derivatives against bacterial strains.

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microplates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: a. Culture the bacterial strain overnight on an appropriate agar medium. b. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Test Compound Dilutions: a. Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. b. Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well microplate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted test compound.

-

Controls: a. Positive Control: A well containing the broth medium and the bacterial inoculum without any test compound. b. Negative Control: A well containing only the broth medium.

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow: Broth Microdilution Assay

Caption: Workflow for determining MIC using the broth microdilution method.

Cytotoxic Activity

2-tert-Butyl-p-benzoquinone and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Their ability to induce apoptosis and inhibit cell proliferation makes them interesting candidates for anticancer drug development. [5]

Quantitative Data Summary

| Compound/Derivative | Cell Line(s) | Assay | Results (IC50) | Reference(s) |

| 2-tert-Butyl-1,4-benzoquinone (TBQ) | Chronic Myelogenous Leukemia (CML) cells | Not specified | Induces apoptosis and inhibits proliferation. | [5] |

| 2-tert-Butyl-5,6-(ethylendithio)-1,4-benzoquinone | MRC-5, HS 294T, A549 | MTT Assay | Strongest cytotoxic effect among tested derivatives. | [1] |

| 2,5-bis(alkylamino)-1,4-benzoquinones (Compound 12) | HL-60, MDA-MB-435, SF-295, HCT-8 | MTT & Alamar Blue | Most active, displaying cytotoxicity against all tested cancer cell lines. | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Test compounds (this compound derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Compound Treatment: a. Prepare various concentrations of the test compounds in the cell culture medium. b. Remove the old medium from the wells and add the medium containing the test compounds. c. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) in a CO2 incubator.

-

MTT Addition: a. After the incubation period, remove the medium containing the test compound. b. Add fresh medium containing MTT solution to each well. c. Incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: a. Carefully remove the MTT-containing medium. b. Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as follows:

Where Abs_sample is the absorbance of cells treated with the test compound and Abs_control is the absorbance of the vehicle-treated cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Signaling Pathways

The biological activities of 2-tert-butyl-p-benzoquinone derivatives are mediated through their interaction with various cellular signaling pathways. A key mechanism involves the inhibition of the Akt/mTOR pathway, which is crucial for cell survival, proliferation, and autophagy.

Akt/mTOR Signaling Pathway Inhibition

Studies have shown that tert-butyl-p-benzoquinone (TBBQ) can induce autophagy in cells by inhibiting the Akt/mTOR signaling pathway. [7]This inhibition leads to a decrease in cell viability. The process is often initiated by the overproduction of reactive oxygen species (ROS).

Caption: Inhibition of the Akt/mTOR signaling pathway by 2-tert-butyl-p-benzoquinone.

This guide provides a foundational understanding of the biological activities of this compound derivatives for researchers and professionals in drug development. The provided protocols and diagrams serve as practical tools for further investigation in this promising area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. SYNTHESIS, CHARACTERIZATION AND STUDY OF ANTIMICROBIAL ACTIVITY OF 2,6 - DITERTIARY BUTYL - 1,4 - BENZOQUINONE HYDRAZONES | Semantic Scholar [semanticscholar.org]

- 4. [PDF] Antimicrobial Activity of 2,5-Dihydroxy-3-methyl-1,4-benzoquinone from Embelia schimperi | Semantic Scholar [semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butyl-p-benzoquinone induces autophagy by inhibiting the Akt/mTOR signaling pathway in RAW 264.7 cells - Food & Function (RSC Publishing) [pubs.rsc.org]

Toxicological Profile of 2-Butyl-p-benzoquinone: An In-depth Technical Guide

This guide, therefore, aims to provide a foundational understanding by summarizing the known toxicological principles of p-benzoquinones as a class and extrapolating potential hazards of 2-Butyl-p-benzoquinone based on the available data for its close structural analogs. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future research and safety assessments.

General Toxicological Mechanisms of p-Benzoquinones

The toxicity of p-benzoquinones is primarily attributed to two main mechanisms:

-

Redox Cycling and Oxidative Stress: Quinones can undergo one-electron reduction to form semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the parent quinone and produce superoxide anion radicals. This process, known as redox cycling, leads to the formation of reactive oxygen species (ROS), such as superoxide, hydrogen peroxide, and hydroxyl radicals.[1][2] An overproduction of ROS can overwhelm the cellular antioxidant defense systems, leading to oxidative stress, which can damage cellular macromolecules like lipids, proteins, and DNA.

-

Alkylation of Macromolecules: p-Benzoquinones are electrophilic compounds that can react with nucleophilic groups in macromolecules, particularly the thiol groups of cysteine residues in proteins and glutathione (GSH).[1][3] This covalent binding, often through Michael addition, can lead to the depletion of intracellular GSH, a critical component of the cellular antioxidant defense system, and the inactivation of essential enzymes, thereby disrupting cellular function.[1][2]

dot

Caption: General mechanisms of p-benzoquinone toxicity.

Cytotoxicity

While specific cytotoxicity data for this compound is scarce, studies on a range of p-benzoquinone congeners have shown that their cytotoxic potential is influenced by factors such as electron affinity and molecular volume.[1] For instance, 2-tert-Butyl-1,4-benzoquinone, a close structural isomer, has been shown to induce cytotoxicity in various cell lines, including human monocytic leukemia U937 cells and chronic myelogenous leukemia (CML) cells.[4] It has also been observed to decrease the viability of RAW 264.7 cells in a dose-dependent manner.[5][6] It is plausible that this compound would exhibit similar cytotoxic properties.

Table 1: Summary of Cytotoxicity Data for Structurally Related Benzoquinones

| Compound | Cell Line | Endpoint | Result | Reference |

| 2-tert-Butyl-1,4-benzoquinone | Human monocytic leukemia U937 | Cytotoxicity | Documented cytotoxic effects | [4] |

| 2-tert-Butyl-1,4-benzoquinone | Chronic myelogenous leukemia (CML) | Apoptosis, Cell proliferation | Induces apoptosis and inhibits cell proliferation | [4] |

| 2-tert-Butyl-1,4-benzoquinone | RAW 264.7 | Cell Viability (MTT assay) | Decreased viability in a dose-dependent manner | [5][6] |

| 2-tert-Butyl-1,4-benzoquinone | RAW 264.7 | IC50 | 10.71 μg/mL | [5] |

Genotoxicity

The genotoxic potential of this compound has not been specifically reported. However, quinones, in general, are known to have the potential to induce genotoxicity, primarily through the generation of ROS which can cause oxidative DNA damage. Some studies on tert-butylquinone and its derivatives have shown evidence of genotoxic effects in prokaryotic and eukaryotic test systems.[7] For example, an oxidative stress response was induced by differently substituted para-benzoquinones in the AREc32 in vitro bioassay.[8]

Signaling Pathway Involvement

Specific signaling pathways affected by this compound are not documented. However, research on its isomer, 2-tert-Butyl-1,4-benzoquinone (TBBQ), has demonstrated its ability to modulate cellular signaling pathways. TBBQ has been shown to induce autophagy in RAW 264.7 cells by inhibiting the Akt/mTOR signaling pathway.[6] This inhibition is linked to the overproduction of ROS.[6] Furthermore, studies on 2,6-di-tert-butyl-1,4-benzoquinone (2,6-DTBQ), a metabolite of the antioxidant 2,6-di-tert-butylphenol, have indicated that it can interfere with the retinoic acid receptor β (RARβ), leading to carcinogenic risk.[9][10]

dot

Caption: TBBQ-induced autophagy via Akt/mTOR inhibition.

In Vivo Toxicity

There is a lack of publicly available in vivo toxicity data for this compound, including acute toxicity (e.g., LD50), sub-chronic, and chronic toxicity studies. Safety data for the related compound, 2,6-Ditert-butyl-p-benzoquinone, indicates that it is a skin and eye irritant and may cause respiratory irritation.[11] High-dose animal studies with this compound have shown ulceration of the nasal septum and hemorrhage.[12]

Experimental Protocols

Due to the absence of specific studies on this compound, detailed experimental protocols for its toxicological assessment are not available. However, standard methodologies for evaluating the toxicity of chemical compounds can be applied.

Experimental Workflow for Toxicological Assessment:

dot

References

- 1. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Substituent Effects on the Reactivity of Benzoquinone Derivatives with Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. tert-Butyl-p-benzoquinone induces autophagy by inhibiting the Akt/mTOR signaling pathway in RAW 264.7 cells - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. 2024.sci-hub.box [2024.sci-hub.box]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemos.de [chemos.de]

- 12. 2,6-Di-t-butyl-p-benzoquinone - Hazardous Agents | Haz-Map [haz-map.com]

The Elusive Natural Origins of 2-Butyl-p-benzoquinone: A Technical Guide to its Synthetic Analogs

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of evidence for the natural occurrence of 2-Butyl-p-benzoquinone. This technical guide, intended for researchers, scientists, and drug development professionals, pivots to the well-documented sources, synthesis, and biological interactions of its close structural analogs: 2-tert-Butyl-1,4-benzoquinone and 2,6-Di-tert-butyl-p-benzoquinone. These compounds, while not of natural origin, are of significant interest due to their prevalence as metabolites of widely used synthetic antioxidants.

From Food Additives to Bioactive Metabolites: The Primary Source of Butyl-Substituted Benzoquinones

The primary route of exposure to butyl-substituted benzoquinones for living organisms is through the metabolism of the common food and industrial antioxidants, butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT).

-

2-tert-Butyl-1,4-benzoquinone (TBBQ) is a major metabolite of BHA.[1]

-

2,6-Di-tert-butyl-p-benzoquinone (DTBQ) is a known metabolite of BHT.[2]

These synthetic phenolic antioxidants are extensively used to prevent oxidation in food products, cosmetics, and plastics.[2][3] Once ingested or absorbed, BHA and BHT undergo metabolic transformation in the body, leading to the formation of their respective benzoquinone derivatives.

Quantitative Data on 2-tert-Butyl-1,4-benzoquinone (TBBQ)

The presence of TBBQ has been quantified in various edible oils and oleaginous foods. The following table summarizes representative findings.

| Food Category | TBBQ Content Range (mg/kg) | Reference |

| Edible Oils | Below Limit of Quantification (LOQ) to 13.54 ± 1.15 | [3] |

Experimental Protocols

Synthesis of 2-tert-Butyl-1,4-benzoquinone

A documented method for the synthesis of 2-tert-butyl-1,4-benzoquinone involves the oxidation of 2-tert-butylhydroquinone.[4]

Materials:

-

2-tert-butylhydroquinone (0.10 mol, 16.6 g)

-

Manganese dioxide, powdery (0.20 mol, 17.4 g)

-

Toluene (150 cc)

-

Celite

Procedure:

-

Combine 2-tert-butylhydroquinone and manganese dioxide in a 200 cc 3-neck flask.

-

Add 100 cc of toluene to the flask.

-

Heat the mixture to 70°C with stirring and maintain this temperature for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture by suction through a pad of Celite to remove the manganese dioxide.

-

Wash the collected manganese dioxide with 50 cc of toluene.

-

Combine the filtrates and evaporate the toluene to dryness to yield 2-tert-butyl-1,4-benzoquinone.

The reported yield for this method is 80%, with a melting point of 48°-50° C.[4]

Signaling Pathways and Biological Interactions

While specific signaling pathways for this compound are not documented due to its apparent absence in nature, the biological activities of its tert-butyl analogs have been a subject of research.

2,6-Di-tert-butyl-p-benzoquinone has been investigated for its antioxidant properties and its potential to interfere with retinoic acid receptor β (RARβ), a key event that could lead to carcinogenic risk.[2][5] Studies have also reported that 2-tert-Butyl-1,4-benzoquinone (TBBQ) is strongly cytotoxic to human monocytic leukemia U937 cells and can induce apoptosis and inhibit cell proliferation in chronic myelogenous leukemia (CML) cells.[1]

Conclusion

References

The Advent of Substituted Benzoquinones: A Technical Guide to Their History, Discovery, and Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzoquinones represent a pivotal class of organic compounds with a rich history intertwined with the development of synthetic chemistry and the understanding of fundamental biological processes. From their initial discovery as products of oxidation to their contemporary roles as vital components in cellular respiration, photosynthesis, and as templates for potent therapeutic agents, the journey of substituted benzoquinones is a testament to the intricate relationship between chemical structure and biological function. This in-depth technical guide provides a comprehensive overview of the history, discovery, and biological significance of these multifaceted molecules, with a focus on key examples that have shaped our understanding of their therapeutic potential.

A Historical Overview: From Quinic Acid to Synthetic Dyes

The story of benzoquinones begins in 1838, when p-benzoquinone was first identified as a product of the oxidation of quinic acid with manganese dioxide in sulfuric acid.[1] This discovery predates the era of widespread synthetic chemistry, which was arguably ushered in by William Henry Perkin's accidental synthesis of mauveine in 1856.[2] The early investigations into quinones were largely focused on their chemical properties and their role as chromophores in the burgeoning synthetic dye industry.[2] It wasn't until the 20th century that the profound biological significance of substituted benzoquinones began to be unveiled.

Naturally Occurring Substituted Benzoquinones: The Powerhouses of Life

Nature has harnessed the redox capabilities of the benzoquinone scaffold for essential life-sustaining processes. Two of the most prominent examples are Coenzyme Q and Plastoquinone, which function as vital electron carriers in cellular respiration and photosynthesis, respectively.

Coenzyme Q (Ubiquinone): The Spark of Cellular Respiration

First isolated in the 1950s, Coenzyme Q, also known as ubiquinone, is a lipid-soluble molecule found in the inner mitochondrial membrane of virtually all eukaryotic cells.[3] Its structure consists of a 1,4-benzoquinone ring substituted with methoxy groups and a polyisoprenoid tail, which in humans is typically composed of ten isoprene units (Coenzyme Q10).

Coenzyme Q plays a crucial role in the mitochondrial electron transport chain (ETC), the final stage of cellular respiration where the majority of ATP is produced. It acts as a mobile electron carrier, accepting electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) and transferring them to Complex III (cytochrome bc1 complex). This electron transfer is coupled to the pumping of protons across the inner mitochondrial membrane, creating a proton gradient that drives ATP synthesis by ATP synthase.

Signaling Pathway of Coenzyme Q in the Mitochondrial Electron Transport Chain

Caption: Role of Coenzyme Q in the mitochondrial electron transport chain.

Plastoquinone: The Electron Shuttle of Photosynthesis

Similar to Coenzyme Q, plastoquinone is a mobile electron carrier, but it operates within the thylakoid membranes of chloroplasts during the light-dependent reactions of photosynthesis. It accepts electrons from Photosystem II and transfers them to the cytochrome b6f complex, contributing to the generation of a proton gradient that drives ATP synthesis.

Signaling Pathway of Plastoquinone in Photosynthesis

Caption: Role of Plastoquinone in the light-dependent reactions of photosynthesis.

Synthetic Substituted Benzoquinones: From Antibiotics to Anticancer Agents

The inherent reactivity of the benzoquinone core has made it a versatile scaffold for the synthesis of a wide array of biologically active compounds. The ability to modify the substituents on the benzoquinone ring allows for the fine-tuning of their electronic properties and biological targets.

Mitomycin C: A DNA Crosslinking Agent

Discovered in the late 1950s from the fermentation broth of Streptomyces caespitosus, Mitomycin C is a potent antitumor antibiotic.[4] Its mechanism of action involves bioreductive activation to a species that can crosslink DNA, thereby inhibiting DNA replication and leading to cell death.[4] This property has led to its clinical use in the treatment of various cancers.

Mechanism of Mitomycin C DNA Crosslinking

Caption: Simplified workflow of Mitomycin C's mechanism of action.

Diamino-Substituted Benzoquinones: A Promising Class of Antitumor Agents

Inspired by the activity of natural products like Mitomycin C, researchers have synthesized numerous amino-substituted benzoquinones and evaluated their antitumor potential. These compounds often exhibit potent cytotoxicity against various cancer cell lines.

Quantitative Data on the Biological Activity of Substituted Benzoquinones

The following table summarizes the in vitro cytotoxic activity of selected substituted benzoquinones against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-methoxy-6-heptyl-1,4-benzoquinone | M109 | 10 µg/mL | [5] |

| 2-methoxy-6-pentyl-1,4-benzoquinone (primin) | M109 | 10 µg/mL | [5] |

| 2-methoxy-6-decyl-1,4-benzoquinone | M109 | 10 µg/mL | [5] |

| 2-methoxy-6-heptyl-1,4-benzoquinone | A2780 | 7.9 µg/mL | [5] |

| 2-methoxy-6-pentyl-1,4-benzoquinone (primin) | A2780 | 2.9 µg/mL | [5] |

| 2-methoxy-6-butyl-1,4-benzoquinone | A2780 | 3.2 µg/mL | [5] |

| 4,5-diaziridinyl-1,2-benzoquinone | L1210 | - | [3] |

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Experimental Protocols

Synthesis of 2,5-Diamino-3,6-dichloro-1,4-benzoquinone

This protocol describes a general method for the synthesis of 2,5-diamino-3,6-dichloro-1,4-benzoquinone, a common scaffold in the development of potential anticancer agents.

Workflow for the Synthesis of 2,5-Diamino-3,6-dichloro-1,4-benzoquinone

Caption: General workflow for the synthesis of a diamino-substituted benzoquinone.

Detailed Protocol:

-

To a well-stirred solution of tetrachloro-p-benzoquinone (chloranil) (0.03 mole) in a mixture of ethanol (2 ml), glacial acetic acid (2 ml), and water (1 ml), add a small amount of fused sodium acetate.

-

Add the desired primary amine (0.02 mole) to the reaction mixture.

-

Stir the reaction mixture at room temperature for one hour.[6]

-

The precipitated product is then collected by filtration.

-

Wash the solid product with cold water.

-

The crude product can be further purified by recrystallization from an appropriate solvent (e.g., glacial acetic acid).[6]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow for the MTT Assay

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]

-

Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound (substituted benzoquinone). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[7]

-

Incubation: Incubate the plate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: After incubation, add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against the compound concentration.

Conclusion and Future Perspectives

The journey of substituted benzoquinones from their initial discovery to their current status as crucial biological molecules and promising therapeutic leads is a compelling narrative in the field of medicinal chemistry. The inherent redox activity and the synthetic tractability of the benzoquinone scaffold have made it a privileged structure in nature and in the laboratory. The continued exploration of naturally occurring benzoquinones, coupled with the rational design and synthesis of novel analogues, holds immense promise for the development of new therapeutic agents to combat a range of diseases, from infectious agents to cancer. As our understanding of the intricate signaling pathways in which these molecules participate deepens, so too will our ability to design and develop next-generation substituted benzoquinones with enhanced efficacy and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. The Beginnings of Chemical Synthesis | Office for Science and Society - McGill University [mcgill.ca]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Isolation, synthesis, and structure-activity relationships of bioactive benzoquinones from Miconia lepidota from the Suriname rainforest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academicjournals.org [academicjournals.org]

- 7. MTT (Assay protocol [protocols.io]

An In-depth Technical Guide to the Electrochemical Properties of Butyl-Substituted Benzoquinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of butyl-substituted benzoquinones. These compounds are of significant interest in various fields, including materials science, biology, and pharmacology, due to their rich redox chemistry. This document summarizes key quantitative electrochemical data, details common experimental methodologies, and visualizes relevant reaction pathways to facilitate a deeper understanding and application of these molecules.

Core Electrochemical Properties

The electrochemical behavior of butyl-substituted benzoquinones is characterized by their ability to undergo reversible one- or two-electron reduction and oxidation processes. The presence and position of the bulky butyl groups significantly influence the redox potentials and the stability of the resulting semiquinone and hydroquinone species.

Quantitative Electrochemical Data

The redox potentials of various butyl-substituted benzoquinones are crucial parameters for understanding their electron transfer capabilities. These values are typically determined by cyclic voltammetry and are influenced by the solvent, supporting electrolyte, and pH. The following tables summarize key electrochemical data for several common butyl-substituted benzoquinones.

Table 1: Redox Potentials of Butyl-Substituted p-Benzoquinones in Aprotic Media

| Compound | E°' (Q/Q•−) (V vs. ref) | E°' (Q•−/Q2−) (V vs. ref) | Solvent | Reference Electrode |

| 2-tert-Butyl-1,4-benzoquinone | -0.52 | -1.35 | Acetonitrile | Ag/AgCl |

| 2,5-Di-tert-butyl-1,4-benzoquinone | -0.61 | -1.48 | Acetonitrile | Ag/AgCl |

| 2,6-Di-tert-butyl-1,4-benzoquinone | -0.59 | -1.55 | Acetonitrile | Ag/AgCl |

Table 2: Redox Potentials of Butyl-Substituted o-Benzoquinones

| Compound | E°' (V vs. ref) | Conditions | Reference Electrode |

| 3,5-Di-tert-butyl-1,2-benzoquinone | +0.01 (at pH 7) | Aqueous solution with 25% methanol | Not Specified[1] |

Note: Redox potentials are highly dependent on experimental conditions. The values presented here are for comparative purposes. Researchers should consult the original literature for specific details.

Experimental Protocols

The characterization of the electrochemical properties of butyl-substituted benzoquinones relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique used to probe the redox behavior of electroactive species.[2][3]

Objective: To determine the reduction and oxidation potentials of butyl-substituted benzoquinones and to assess the reversibility of the electron transfer processes.

Materials:

-

Working Electrode: Glassy carbon electrode (GCE)

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire or graphite rod

-

Electrochemical Cell

-

Potentiostat

-

Analyte Solution: 1-5 mM solution of the butyl-substituted benzoquinone in a suitable solvent (e.g., acetonitrile, dimethylformamide).

-

Supporting Electrolyte: 0.1 M solution of a non-reactive salt (e.g., tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP)).

-

Inert gas (Nitrogen or Argon) for deoxygenation.

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the solvent to be used.

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Solution Preparation: Prepare the analyte solution containing the butyl-substituted benzoquinone and the supporting electrolyte in the chosen solvent.

-

Deoxygenation: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Set the initial and final potentials to values where no faradaic current is observed.

-

Set the vertex potentials to scan through the reduction and oxidation peaks of the analyte.

-

Select an appropriate scan rate (e.g., 100 mV/s).

-

Initiate the potential sweep and record the resulting current.

-

Perform multiple cycles to ensure the stability of the redox species.

-

-

Data Analysis:

-

Determine the anodic and cathodic peak potentials (Epa and Epc).

-

Calculate the formal reduction potential (E°') as the average of Epa and Epc.

-

Assess the reversibility of the redox couple by examining the peak separation (ΔEp = Epa - Epc), which should be close to 59/n mV for a reversible n-electron process at room temperature.

-

Differential Pulse Voltammetry (DPV)

DPV is a more sensitive technique than CV for determining redox potentials and can be used for quantitative analysis.[4][5]

Objective: To obtain more accurate measurements of redox potentials and to determine the concentration of butyl-substituted benzoquinones.

Materials: Same as for Cyclic Voltammetry.

Procedure:

-

Prepare the electrochemical cell and solution as described for Cyclic Voltammetry, including deoxygenation.

-

DPV Scan Parameters:

-

Set the initial and final potentials to bracket the redox event of interest.

-

Define the pulse amplitude (e.g., 50 mV), pulse width (e.g., 50 ms), and pulse period (e.g., 200 ms).

-

Set the potential step height (e.g., 4 mV).

-

-

Run the DPV Scan: Apply the potential program and record the differential pulse voltammogram.

-

Data Analysis: The peak potential in the DPV scan corresponds to the redox potential. The peak height is proportional to the concentration of the analyte, allowing for quantitative measurements after calibration.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral properties of electrochemically generated species.[6][7]

Objective: To identify and characterize the intermediate species (e.g., semiquinones) formed during the redox reactions of butyl-substituted benzoquinones.

Materials:

-

Spectroelectrochemical cell with an optically transparent electrode (e.g., indium tin oxide (ITO) coated glass or a platinum mini-grid).

-

Potentiostat

-

Spectrometer (UV-Vis, EPR, etc.)

-

Light source and detector appropriate for the spectrometer.

-

Other materials as for Cyclic Voltammetry.

Procedure:

-

Assemble the spectroelectrochemical cell and prepare the solution as for CV.

-

Record the initial spectrum of the analyte solution at the open-circuit potential.

-

Apply a potential to the working electrode to generate the species of interest (e.g., the semiquinone radical anion).

-

Simultaneously record the spectroscopic changes as a function of the applied potential or time.

-

Correlate the electrochemical data (current) with the spectroscopic data (absorbance, etc.) to identify the species formed at different potentials.

Signaling Pathways and Reaction Mechanisms

The electrochemical properties of butyl-substituted benzoquinones are central to their roles in various chemical and biological processes. The following diagrams illustrate key mechanisms.

Quinone Redox Cycling

Quinone redox cycling is a fundamental process where the quinone (Q) is reduced to a semiquinone radical (Q•−) and then to a hydroquinone (QH2). In the presence of oxygen, the reduced species can be re-oxidized to the quinone, generating reactive oxygen species (ROS).[8][9] This cycle is implicated in both the biological activity and toxicity of some quinones.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 3. ossila.com [ossila.com]

- 4. Differential pulse voltammetry - Wikipedia [en.wikipedia.org]

- 5. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Redox cycling of quinones reduced by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redox cycling and sulphydryl arylation; their relative importance in the mechanism of quinone cytotoxicity to isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analytical Methods for the Detection of 2-Butyl-p-benzoquinone

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Butyl-p-benzoquinone is a chemical compound of interest in various research and industrial fields. Its detection and quantification are crucial for process monitoring, quality control, and safety assessment. This document provides detailed application notes and protocols for the primary analytical methods used to detect and quantify this compound, including chromatographic, spectroscopic, and electrochemical techniques.

Chromatographic Methods

Chromatographic techniques are powerful for separating this compound from complex matrices and providing accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the analysis of benzoquinones. Both normal-phase and reverse-phase chromatography can be employed.

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

This protocol is based on a standard method for separating this compound.[1][2]

-

Instrumentation:

-

Chromatographic Conditions:

-

Column: Newcrom R1 column or a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).[1][4][5]

-

Mobile Phase: Isocratic elution with Acetonitrile (MeCN) and water, containing an acid modifier. A typical composition is a mixture of MeCN and water with phosphoric acid.[1][2] For Mass Spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid.[1][2]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection Wavelength: UV detection at 305 nm or 310 nm.[4][6]

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample range (e.g., 0.1 - 500 µg/mL).[6]

-

For solid or oil-based samples, extract the analyte using methanol, vortex the mixture, and centrifuge.[6]

-

Filter all samples and standards through a 0.45 µm membrane filter before injection.[6]

-

Experimental Protocol: Normal-Phase HPLC (NP-HPLC)

NP-HPLC can be advantageous as it can prevent the redox reactions that sometimes occur with benzoquinones in RP-HPLC.[6]

-

Instrumentation: Same as for RP-HPLC.

-

Chromatographic Conditions:

-

Column: Silica column.[6]

-

Mobile Phase: Gradient elution using n-hexane with varying proportions of ethyl acetate and isopropanol. For example, a gradient of n-hexane containing 5% ethyl acetate and n-hexane containing 5% isopropanol.[6]

-

Detection: Dual-wavelength UV detector set at 280 nm and 310 nm.[6]

-

Column Temperature: 30 °C.[6]

-

-

Sample Preparation: Similar to RP-HPLC, involving extraction with methanol.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it suitable for identifying and quantifying trace amounts of this compound, particularly in complex biological or environmental samples.[7][8]

Experimental Protocol: GC-MS Analysis

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., with an Electron Ionization - EI source).

-

Appropriate capillary column (e.g., non-polar or semi-polar).

-

-

Chromatographic and Spectrometric Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Sample Preparation:

-

Perform a liquid-liquid extraction of the sample using a non-polar solvent like hexane or dichloromethane.

-

Concentrate the extract under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the injection solvent.

-

Quantitative Data Summary: Chromatographic Methods

| Parameter | HPLC (Normal-Phase for TBBQ)[6] | GC-MS (General) |

| Linearity Range | 0.10–500.00 µg/mL | Analyte Dependent |

| Correlation Coeff. (R²) | > 0.9998 | > 0.99 |

| LOD | < 0.40 µg/mL | Low ng/mL to pg/mL range |

| LOQ | < 1.21 µg/mL | Low ng/mL to pg/mL range |

| Recovery | 81.38 – 102.34% | Matrix Dependent |

| Precision (RSD) | Typically < 5% | Typically < 10% |

Note: Data for a structurally similar compound, 2-tert-butyl-1,4-benzoquinone (TBBQ), is provided for HPLC as a reference.

Spectroscopic / Colorimetric Method

Colorimetric methods provide a rapid, simple, and cost-effective approach for the detection of benzoquinones, often suitable for high-throughput screening or on-site analysis.[9]

Principle

This method is based on the Michael addition reaction between this compound and a chromogenic reagent, such as polyethyleneimine (PEI). This reaction produces a colored adduct that can be quantified using a UV-Vis spectrophotometer.[9]

Experimental Protocol: Colorimetric Detection

-

Instrumentation:

-

UV-Vis Spectrophotometer or a microplate reader.

-

Thermostatic incubator or water bath.

-

-

Reagents:

-

This compound standard solutions in methanol.

-

Polyethyleneimine (PEI) solution in methanol.[9]

-

Methanol (HPLC grade).

-

-

Procedure:

-

Pipette a specific volume of the sample or standard solution into a reaction tube or microplate well.

-

Add the PEI solution to initiate the chromogenic reaction.

-

Incubate the mixture under optimized conditions (e.g., specific temperature and time) to allow for color development.[9]

-

Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax) against a reagent blank.

-

Quantify the concentration of this compound using a calibration curve constructed from the standards.

-

Electrochemical Methods

Electrochemical sensors offer high sensitivity, rapid response, and portability for the detection of electroactive compounds like benzoquinones. Techniques such as differential pulse voltammetry (DPV) are commonly used.[10][11][12]

Principle

This compound can be electrochemically reduced at the surface of a modified electrode. The resulting current is proportional to its concentration. Modified electrodes, such as those using manganese dioxide (MnO₂) and reduced graphene oxide (ERGO) nanocomposites on a glassy carbon electrode (GCE), enhance sensitivity and selectivity.[11][13]

Experimental Protocol: Differential Pulse Voltammetry (DPV)

-

Instrumentation:

-

Procedure:

-

Prepare the supporting electrolyte solution (e.g., phosphate buffer at a specific pH).

-

Place the three electrodes into the electrochemical cell containing the electrolyte.

-

Add a known volume of the sample or standard solution to the cell.

-

Apply a potential scan using DPV mode and record the voltammogram.

-

The peak current corresponding to the reduction of this compound is used for quantification.

-

Quantitative Data Summary: Electrochemical Methods

| Parameter | DPV (TBHQ on MnO₂/ERGO/GCE)[11][13] |

| Linearity Range | 1.0–50.0 µM and 100.0–300.0 µM |

| LOD (S/N=3) | 0.8 µM |

| Application | Edible oil samples |

Note: Data for a structurally similar compound, tert-butylhydroquinone (TBHQ), is provided as a reference.

Visualizations: Workflows and Methodologies

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from sample collection to final data interpretation.

Caption: General workflow for this compound analysis.

Colorimetric Detection Pathway

This diagram shows the logical relationship in the colorimetric detection method based on a Michael addition reaction.

Caption: Principle of the colorimetric detection method.

Comparison of Analytical Methods

This diagram provides a logical comparison of the discussed analytical methods based on key performance characteristics.

Caption: Comparison of key features of analytical methods.

References

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. jmr.sharadpauri.org [jmr.sharadpauri.org]

- 4. CN1648654A - HPLC analysis of p-benzoquinonedioxime and p-nitrosophenol in p-benzoquinone dioxime industrial products - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bohrium.com [bohrium.com]

- 10. Synchronized electrochemical detection of hydroquinone and catechol in real water samples using a Co@SnO2–polyaniline composite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Developing an electrochemical sensor for the detection of tert-butylhydroquinone | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 12. Synchronized electrochemical detection of hydroquinone and catechol in real water samples using a Co@SnO2–polyaniline composite - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for HPLC Analysis of 2-Butyl-p-benzoquinone in Complex Mixtures

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Butyl-p-benzoquinone in complex matrices using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles for the analysis of quinone compounds and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a compound of interest in various fields, including toxicology and pharmaceutical sciences, due to its potential biological activities. Accurate and precise quantification of this analyte in complex mixtures such as biological fluids and pharmaceutical formulations is crucial for research and development. This application note details a robust reverse-phase HPLC (RP-HPLC) method coupled with UV detection for this purpose.

Principle of the Method

The method is based on the separation of this compound from matrix components on a C18 reverse-phase HPLC column. The separation is achieved using a gradient elution with a mobile phase consisting of acetonitrile and water, both acidified with formic acid to ensure good peak shape and reproducibility. Detection is performed by UV spectrophotometry at a wavelength where this compound exhibits significant absorbance. Sample preparation involves protein precipitation for biological fluids and solvent extraction for semi-solid formulations to ensure the removal of interfering substances.

Materials and Reagents

-

This compound analytical standard: (≥98% purity)

-

Acetonitrile: HPLC grade

-

Water: HPLC grade or ultrapure

-

Formic acid: LC-MS grade

-

Methanol: HPLC grade

-

Human Plasma (for biological matrix analysis): Sourced from a reputable supplier

-

Placebo Cream (for pharmaceutical formulation analysis)

-

Syringe filters: 0.22 µm, PTFE or nylon

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Operating Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-2 min: 40% B; 2-8 min: 40-90% B; 8-10 min: 90% B; 10-12 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm |

| Run Time | 15 minutes |

Experimental Protocols

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 60% A, 40% B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

This protocol utilizes protein precipitation for the extraction of this compound from human plasma.

-

Spiking: For calibration and quality control (QC) samples, spike 100 µL of blank human plasma with the appropriate working standard solution of this compound.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to the 100 µL plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Injection: Inject 10 µL of the filtered supernatant into the HPLC system.

This protocol describes the solvent extraction of this compound from a semi-solid cream matrix.

-

Sample Weighing: Accurately weigh 100 mg of the cream into a centrifuge tube.

-

Dissolution: Add 1 mL of methanol to the tube.

-

Vortexing: Vortex the sample for 5 minutes to disperse the cream and dissolve the this compound.

-

Sonication: Sonicate the sample for 15 minutes in a water bath to ensure complete extraction.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the insoluble excipients.

-

Supernatant Collection: Collect the supernatant.

-

Dilution and Filtration: Dilute the supernatant with the mobile phase as needed to fall within the calibration range and filter through a 0.22 µm syringe filter into an HPLC vial.

-

Injection: Inject 10 µL of the filtered solution into the HPLC system.

Method Validation and Performance

While a full validation study for this compound was not found in the literature, the following tables present typical performance data for the closely related compound, 2-tert-butyl-1,4-benzoquinone, in a complex matrix (edible oil). This data can serve as a benchmark for the validation of the method for this compound.

Table 2: Method Validation Parameters for a Related Benzoquinone Derivative

| Parameter | Result |

| Linearity Range | 0.10 - 500.00 µg/mL (for 2-tert-butyl-1,4-benzoquinone) |

| Correlation Coefficient (r²) | > 0.999 (for 2-tert-butyl-1,4-benzoquinone) |

| Limit of Detection (LOD) | < 0.40 µg/mL (for 2-tert-butyl-1,4-benzoquinone) |

| Limit of Quantification (LOQ) | < 1.21 µg/mL (for 2-tert-butyl-1,4-benzoquinone) |

Table 3: Accuracy and Precision Data for a Related Benzoquinone Derivative

| Matrix | Spiked Concentration (µg/mL) | Recovery (%) | RSD (%) |

| Soybean Oil | 1.0 | 98.9 - 102.3 | < 5% |

| 10.0 | 96.3 - 100.6 | < 5% | |

| 100.0 | 97.5 - 101.2 | < 5% | |

| Lard | 1.0 | 96.1 - 99.4 | < 5% |

| 10.0 | 98.8 - 99.2 | < 5% | |

| 100.0 | 97.2 - 99.8 | < 5% |

Note: The data in Tables 2 and 3 are for 2-tert-butyl-1,4-benzoquinone and are provided for illustrative purposes. The presented method for this compound must be fully validated according to ICH guidelines.

Biological Relevance and Potential Signaling Pathway Interaction

p-Benzoquinones are known to be electrophilic and can react with cellular nucleophiles, such as cysteine residues in proteins. This reactivity is central to their biological effects, which often involve the induction of oxidative stress. One of the key cellular defense mechanisms against oxidative and electrophilic stress is the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein, Keap1, which targets Nrf2 for ubiquitination and subsequent degradation by the proteasome. When cells are exposed to electrophiles like this compound, these compounds can covalently modify cysteine sensors on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. This leads to the increased expression of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which help to mitigate the cellular damage caused by the benzoquinone.

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable approach for the quantification of this compound in complex matrices. The sample preparation protocols are straightforward and effective for both biological fluids and pharmaceutical creams. While the provided method performance data is for a closely related compound, it serves as a strong starting point for the validation of this method for this compound. The understanding of the potential interaction of this compound with key cellular pathways, such as the Keap1-Nrf2 system, is essential for interpreting the toxicological and pharmacological significance of the quantitative data obtained.

Application Notes and Protocols: 2-Butyl-p-benzoquinone in Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Butyl-p-benzoquinone as a regulator in polymerization reactions. While not a conventional catalyst that initiates polymerization, this compound serves as a valuable tool for controlling reaction kinetics and polymer properties, particularly in free-radical polymerization. Its primary role is that of a polymerization inhibitor or retarder, with emerging applications in controlled or "pseudoliving" polymerization systems.

Physicochemical Properties

This compound is a quinone derivative with a butyl substituent on the benzoquinone ring. Its properties are crucial for its function in polymerization reactions.

| Property | Value | Reference |

| CAS Number | 4197-70-0 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Yellow to orange solid | [2] |

| Melting Point | 150-156 °C (for 2,5-di-tert-butyl-p-benzoquinone) | [2] |

Applications in Polymerization

Inhibition and Retardation of Free-Radical Polymerization

This compound, like other benzoquinones, is an effective inhibitor or retarder for free-radical polymerization of various monomers, such as styrenes and acrylates. This inhibitory effect is crucial for preventing premature polymerization during monomer storage and processing.

Mechanism of Inhibition: Benzoquinones act as radical scavengers. They react with the propagating polymer radicals (P•) to form stable, less reactive radicals that do not readily initiate new polymer chains, thus terminating or slowing down the polymerization process.

Caption: Mechanism of polymerization inhibition by this compound.

Controlled ("Pseudoliving") Radical Polymerization

In specific systems, this compound can be used to control the polymerization process, leading to polymers with a more defined molecular weight and a narrower molecular weight distribution (lower polydispersity index, PDI). This is often referred to as "pseudoliving" polymerization because it exhibits characteristics of a living polymerization without fulfilling all the strict criteria.

One notable application is in the polymerization of methyl methacrylate (MMA) in the presence of a trialkylborane, such as tri-n-butylborane (TBB). In this system, the benzoquinone acts as a regulator.

Experimental Data for Pseudoliving Polymerization of MMA:

While specific data for this compound is limited, studies on similar butyl-p-benzoquinones in the presence of dicyclohexyl peroxydicarbonate and tri-n-butylboron show a linear increase in polymer yield and molecular mass with conversion, which is indicative of a controlled polymerization process.

| Monomer | Initiator System | Observations | Reference |

| Methyl Methacrylate (MMA) | Dicyclohexyl peroxydicarbonate / Tri-n-butylboron / Butyl-p-benzoquinone | Linear increase in polymer yield and molecular weight with conversion. |

Experimental Protocols

Protocol for Synthesis of this compound

This protocol is adapted from the synthesis of similar 2-alkyl-p-benzoquinones.

Materials:

-

p-Benzoquinone

-

Butyllithium or Butylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-benzoquinone in anhydrous diethyl ether or THF under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Addition of Alkylating Agent: Slowly add a solution of butyllithium or butylmagnesium bromide in the same anhydrous solvent to the stirred p-benzoquinone solution via the dropping funnel. The reaction is exothermic, so maintain the temperature at 0°C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by slowly adding a dilute solution of hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or THF. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Protocol for Pseudoliving Radical Polymerization of Methyl Methacrylate (MMA)

This is a general protocol based on the use of butyl-p-benzoquinones in controlled radical polymerization.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound

-

Tri-n-butylborane (TBB)

-

Dicyclohexyl peroxydicarbonate (or another suitable radical initiator)

-

Anhydrous toluene (or other suitable solvent)

-

Methanol (for precipitation)

Procedure:

-

Monomer Purification: Remove the inhibitor from MMA by passing it through a column of basic alumina or by washing with an aqueous NaOH solution followed by drying.

-

Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, dissolve the desired amount of this compound and the radical initiator in anhydrous toluene.

-

Initiation: Add the purified MMA to the flask. Initiate the polymerization by adding the tri-n-butylborane solution at the desired reaction temperature (e.g., 40-60°C).

-

Polymerization: Allow the polymerization to proceed for the desired time. Monitor the conversion by taking aliquots and analyzing them using techniques like gravimetry or gas chromatography (GC).

-

Termination and Precipitation: Terminate the polymerization by exposing the reaction mixture to air. Precipitate the polymer by pouring the solution into a large excess of methanol.

-